Enhanced Lipophilicity and Predicted CNS Permeability vs. 6-Chloro and Unsubstituted Analogs
The target compound (XLogP3-AA = 4.3) exhibits a significant logP increase over its 6-chloro analog (estimated XLogP3 ~3.8) and the unsubstituted benzothiazole parent (XLogP3 = 3.1, N-(1,3-benzothiazol-2-yl)-3-fluorobenzamide) [1]. This increase in lipophilicity is consistent with the bromine substituent's effect and is a critical parameter for blood-brain barrier penetration, a factor validated in benzothiazole-benzamide LRRK2 inhibitor patents where CNS drug-likeness was dependent on achieving specific logP thresholds [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzamide (estimated XLogP3 ~3.8); N-(1,3-benzothiazol-2-yl)-3-fluorobenzamide (XLogP3 = 3.1) |
| Quantified Difference | +0.5 logP units vs. 6-chloro analog; +1.2 logP units vs. unsubstituted analog |
| Conditions | Computed by XLogP3 3.0 (PubChem); CNS MPO desirability range typically 2–5 |
Why This Matters
For CNS-targeted programs, a logP increase of 0.5–1.2 units can mean the difference between a brain-penetrant lead and a peripherally restricted compound, directly impacting target engagement studies.
- [1] PubChem. (2026). XLogP3-AA data for CID 1548778 and related benzothiazole entries. National Center for Biotechnology Information. View Source
- [2] European Patent No. EP3842422A1. (2021). CNS drug-likeness analysis of benzothiazole-benzamide LRRK2 inhibitors. European Patent Office. View Source
